molecular formula C6H7Cl3N2 B6158345 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride CAS No. 1956369-49-5

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride

Cat. No. B6158345
CAS RN: 1956369-49-5
M. Wt: 213.5
InChI Key:
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Description

1-(4,6-Dichloropyridin-2-yl)methanamine hydrochloride (DCPMHCl) is a halogenated pyridine derivative and a member of the pyridine family. It is a white crystalline solid with a molecular weight of 210.99 g/mol and a melting point of 177-179 °C. DCPMHCl is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a corrosion inhibitor.

Scientific Research Applications

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride is used as a reagent in organic synthesis and as a corrosion inhibitor. It is also used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of certain compounds. 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride acts as a nucleophile in organic synthesis. It can react with electrophiles, such as alkyl halides, to form a new covalent bond. The reaction occurs via an SN2 substitution mechanism, in which the nucleophile displaces the leaving group from the electrophile.
Biochemical and Physiological Effects
1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride has been used in the synthesis of various pharmaceuticals and agrochemicals. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been used in the synthesis of anti-cancer drugs, as well as drugs for the treatment of diabetes and hypertension.

Advantages and Limitations for Lab Experiments

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and can be stored for extended periods of time. However, it is a toxic compound and should be handled with care. It should be stored in a cool, dry place and kept away from sources of heat or ignition.

Future Directions

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride has potential applications in the synthesis of new pharmaceuticals and agrochemicals. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride could be used in the development of new corrosion inhibitors and in the synthesis of new materials. Further research is needed to explore the potential applications of this compound.

Synthesis Methods

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride is synthesized from the reaction of 4,6-dichloropyridine and methylamine hydrochloride. The reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at temperatures between 80 and 90 °C. The reaction proceeds via an SN2 substitution mechanism and yields a mixture of the desired product, 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride, and an isomeric compound, 1-(4,6-dichloropyridin-2-yl)ethanamine hydrochloride. The isomeric compound can be removed by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride involves the reaction of 4,6-dichloro-2-picoline with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4,6-dichloro-2-picoline", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,6-dichloro-2-picoline is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(4,6-dichloropyridin-2-yl)methanol.", "Step 2: The resulting alcohol is then reduced with sodium borohydride to form 1-(4,6-dichloropyridin-2-yl)methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of 1-(4,6-dichloropyridin-2-yl)methanamine." ] }

CAS RN

1956369-49-5

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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